molecular formula C8H15NO B3028974 Pelletierine CAS No. 4396-01-4

Pelletierine

Cat. No.: B3028974
CAS No.: 4396-01-4
M. Wt: 141.21 g/mol
InChI Key: JEIZLWNUBXHADF-UHFFFAOYSA-N
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Description

Classification as a Piperidine (B6355638) Alkaloid within Natural Products Research

Pelletierine (B1199966) is classified as a piperidine alkaloid. foodb.canaturalproducts.netjiwaji.edu This classification is based on its chemical structure, which features a piperidine ring, a six-membered heterocyclic ring containing a nitrogen atom. foodb.ca Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. jiwaji.edu The piperidine alkaloid class also includes other well-known compounds such as coniine from poison hemlock. wiley-vch.de this compound is specifically derived from the amino acid lysine (B10760008) in its biosynthetic pathway. naturalproducts.netfrontiersin.org It is found in the root bark of the pomegranate tree (Punica granatum). e-bookshelf.dephiladelphia.edu.jo

Historical Academic Investigations and Significance of this compound

The history of this compound is intertwined with the pioneering era of alkaloid chemistry. The French chemist and pharmacist Charles Tanret is credited with the isolation of this compound in 1878. scielo.org.mxsmolecule.com He extracted and characterized four related alkaloids from the root-bark of the pomegranate tree: this compound, isothis compound, methylthis compound, and pseudothis compound. e-bookshelf.desmolecule.com The name "this compound" was chosen in honor of Pierre-Joseph Pelletier, a prominent figure in the field of botanical chemistry. e-bookshelf.desmolecule.com

Early research was marked by confusion regarding the exact structure and stereochemistry of this compound. nih.gov Tanret had described this compound as being optically active, in contrast to the optically inactive isothis compound. wiley-vch.dee-bookshelf.de However, subsequent researchers often isolated only the inactive form. e-bookshelf.de This discrepancy was later explained by the fact that the naturally occurring, optically active (-)-pelletierine can racemize during the isolation process, particularly under basic conditions, to form the racemic and optically inactive (±)-pelletierine, also known as isothis compound. wiley-vch.dee-bookshelf.de

The definitive structure and absolute configuration of this compound as (R)-1-(2-piperidinyl)-2-propanone were established through the work of Gilman and Marion in 1961 and further confirmed by Beyerman and Maat in 1963 and 1967 through synthesis and spectroscopic methods. smolecule.comnih.gov The first total synthesis of this compound was achieved by Anet and colleagues in 1949. smolecule.com These investigations were crucial in advancing the understanding of piperidine alkaloid chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-2-ylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIZLWNUBXHADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)CC1CCCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863036
Record name (+/-)-Isopelletierine
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Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4396-01-4, 539-00-4
Record name 1-(2-Piperidinyl)-2-propanone
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Record name Isopelletierine
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Record name Pelletierine
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Record name Pelletierine
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Record name PELLETIERINE, (±)-
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Natural Occurrence and Research Methodologies for Isolation

Botanical Sources of Pelletierine (B1199966) and Related Alkaloids

The primary botanical source of this compound and its related alkaloids is the root bark of the pomegranate tree, Punica granatum L. cabidigitallibrary.orgresearchgate.net. This plant, belonging to the Lythraceae family, has a long history of use in traditional medicine, particularly for its anthelmintic properties, which are attributed to these alkaloids. The concentration of total alkaloids in the root bark typically ranges from 0.5% to 1%. The principal alkaloids isolated from the root bark include this compound, Isothis compound, N-methylthis compound, and Pseudothis compound. researchgate.netwikipedia.org

The relative abundance of these alkaloids can vary. For instance, one analysis reported the following yields per kilogram of raw root bark:

Pseudothis compound: 1.8 grams

Isothis compound: 0.52 grams

N-methylthis compound: 0.20 grams

This compound: 0.01 grams wikipedia.org

It is important to note that the term "this compound" in older literature may sometimes refer to a mixture of these alkaloids rather than the specific compound. researchgate.netresearchgate.net Modern chromatographic techniques have enabled the precise separation and identification of these individual components. researchgate.netresearchgate.net

While Punica granatum is the most well-known source of this compound, the broader class of piperidine (B6355638) alkaloids is widely distributed in the plant kingdom. zenodo.orgwikipedia.orgnih.gov These alkaloids share a common piperidine heterocyclic ring structure. wikipedia.org Examples of other plants and their associated piperidine alkaloids include:

Conium maculatum (Poison Hemlock): Contains coniine and at least seven other related piperidine alkaloids. zenodo.org

Nicotiana species (Tobacco): Nicotiana glauca (wild tree tobacco) is a notable source of anabasine, while Nicotiana tabacum contains nicotine. zenodo.orgnih.gov

Lobelia inflata (Indian Tobacco): Produces lobeline. nih.gov

Piper nigrum (Black Pepper): The source of piperine (B192125), which gives black pepper its characteristic taste. wikipedia.org

Sarracenia and Aloe species: Also known to contain coniine and related alkaloids. researchgate.net

Pinus species (Pines): Aqueous extracts of coniferous needles have been found to contain piperidine alkaloids like α-pipecoline and cis-pinidine. researchgate.net

Withania somnifera and S. sarmentosum: Have been characterized to contain granatane alkaloids, the class to which this compound belongs. researchgate.net

The stereochemistry of this compound is a critical aspect of its natural occurrence. This compound is biosynthesized in the plant in an optically active form, specifically as the laevorotatory (R)-enantiomer. rsc.orge-bookshelf.de However, this optically active form is prone to racemization, a process where it converts into its enantiomer, (S)-(+)-pelletierine. rsc.orge-bookshelf.de This racemization can occur spontaneously or be catalyzed by the presence of bases during the isolation process. e-bookshelf.de

The racemic mixture, (±)-pelletierine, is often referred to as Isothis compound. rsc.org Consequently, the ratio of this compound to Isothis compound in an extract can vary depending on the age of the plant material and the extraction conditions. e-bookshelf.de Early researchers, such as Tanret, were able to isolate both the optically active this compound and the racemic Isothis compound. rsc.org A sample of this compound sulphate prepared by Tanret in 1880 was later re-analyzed and confirmed to be optically active. e-bookshelf.de

In contrast, Pseudothis compound is an achiral molecule, meaning it does not have enantiomers, due to a plane of symmetry in its structure.

Other Plant Species Yielding Piperidine Alkaloids

Advanced Methodologies for Extraction and Purification in Research

The isolation of this compound and related alkaloids from plant material involves extraction followed by purification to separate the desired compounds from other plant constituents.

Traditional and modern solvent-based extraction methods are widely used for obtaining alkaloids from Punica granatum root bark. The general principle relies on the basic nature of alkaloids.

A common procedure involves the following steps:

Basification: The powdered root bark is treated with a basic solution to deprotonate the alkaloid salts, converting them into their free base form. This increases their solubility in organic solvents.

Organic Solvent Extraction: The basified material is then extracted with a non-polar organic solvent, such as chloroform (B151607), which dissolves the alkaloid free bases along with other lipophilic compounds.

Acidic Aqueous Extraction: The organic extract is then treated with a strongly acidic aqueous solution (e.g., sulfuric acid). The basic alkaloids are protonated, forming water-soluble salts that are selectively extracted into the aqueous phase, leaving many impurities behind in the organic layer.

Re-basification and Final Extraction: The acidic aqueous solution is again made basic, and the liberated alkaloid free bases are re-extracted into a fresh organic solvent.

Solvent Evaporation: The final organic solvent is evaporated to yield the crude alkaloid mixture.

Various solvents, including methanol (B129727) and ethanol, have also been employed for the initial extraction. ut.ac.ir The choice of solvent and extraction conditions (e.g., temperature, time) can significantly impact the yield and composition of the extracted alkaloids. ut.ac.ir

Liquid membrane (LM) techniques, particularly bulk liquid membrane (BLM) and rotating film contactor (RFC) methods, represent a more advanced approach for the selective extraction and purification of this compound. researchgate.netuobaghdad.edu.iqresearchgate.net This technique combines extraction and stripping into a single process. researchgate.net

A typical LM system for this compound extraction consists of three phases:

Feed Phase: An aqueous solution containing the crude alkaloid extract from the plant material, with its pH adjusted to a basic level (e.g., pH 9.5) to ensure the alkaloids are in their free base form. researchgate.net

Membrane Phase: A water-immiscible organic solvent that separates the feed and stripping phases. Solvents like n-decane, n-hexane, and methyl cyclohexane (B81311) have been studied, with n-decane showing good extracting ability. researchgate.netresearchgate.netdjes.info

Stripping (Receiving) Phase: An acidic aqueous solution (e.g., sulfuric acid at pH 2) that protonates the alkaloids as they pass through the membrane, trapping them as water-soluble salts. researchgate.net

Research has shown that the efficiency of this compound transport across the liquid membrane is influenced by several factors, including the type of organic solvent used for the membrane, the pH of the feed and stripping phases, and the agitation speed. researchgate.netuobaghdad.edu.iqresearchgate.net Studies using a rotating discs contactor have demonstrated that increasing the number of stages can enhance the extraction percentage. researchgate.netresearchgate.net For instance, one study reported a maximum extraction of 69.16% of this compound using this method. researchgate.netdjes.info This technique offers a promising alternative to conventional solvent extraction, providing good refinement of the alkaloid from co-extracted plant substances. uobaghdad.edu.iq

Data Tables

Table 1: Principal Alkaloids in Punica granatum Root Bark

AlkaloidChemical FormulaMolar Mass ( g/mol )Typical Yield (g/kg of raw bark) wikipedia.org
This compoundC₈H₁₅NO141.210.01
Isothis compoundC₈H₁₅NO141.210.52
N-methylthis compoundC₉H₁₇NO155.240.20
Pseudothis compoundC₉H₁₅NO153.221.8

Table 2: Plant Sources of Various Piperidine Alkaloids

Plant SpeciesCommon NameKey Piperidine Alkaloid(s)
Punica granatumPomegranateThis compound, Isothis compound, Pseudothis compound researchgate.netwikipedia.org
Conium maculatumPoison HemlockConiine zenodo.org
Nicotiana glaucaTree TobaccoAnabasine zenodo.org
Nicotiana tabacumTobaccoNicotine zenodo.org
Lobelia inflataIndian TobaccoLobeline nih.gov
Piper nigrumBlack PepperPiperine wikipedia.org
Pinus spp.Pineα-pipecoline, cis-pinidine researchgate.net
Withania somniferaAshwagandhaGranatane alkaloids researchgate.net

Table 3: Comparison of Extraction Methodologies for this compound

MethodologyPrincipleAdvantagesDisadvantages
Solvent-Based Extraction Utilizes the pH-dependent solubility of alkaloids in organic and aqueous solvents. Well-established, suitable for large-scale extraction.Can be multi-step, may require large volumes of organic solvents, potential for alkaloid racemization with base treatment. e-bookshelf.de
Liquid Membrane Technique Simultaneous extraction and stripping of alkaloids across a selective organic liquid membrane driven by a pH gradient. researchgate.netHigh selectivity, combines extraction and purification, can operate continuously. uobaghdad.edu.iqMore complex setup, efficiency is sensitive to operating parameters like pH and agitation. researchgate.netuobaghdad.edu.iq

Chromatographic Strategies for Isolation and Enrichment

The isolation and enrichment of this compound and its related alkaloids from natural sources, primarily the root bark of the pomegranate tree (Punica granatum), rely heavily on various chromatographic techniques. researchgate.netresearchgate.net These methods are essential for separating the complex mixture of alkaloids present in the plant extract. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) serves as a fundamental tool for the initial identification and qualitative analysis of this compound and its analogs in plant extracts. nih.govgcwgandhinagar.com It is also used to monitor the progress of separation during column chromatography. wiley-vch.de

In a typical application, alkaloid extracts are spotted on silica (B1680970) gel plates. wiley-vch.de The choice of the solvent system is critical for achieving good separation. For instance, a mobile phase of I-butanol - acetic acid - water (2:1:1) has been used, showing a single radioactive component for radiolabelled this compound with an Rf value of 0.76. cdnsciencepub.com Another study reported three alkaloid spots with Rf values of 0.25, 0.43, and 0.72 on silica gel plates, with the spot having the highest Rf value (0.72) being identified as pseudothis compound. wiley-vch.de

For visualization, specific reagents are employed. Dragendorff's reagent is commonly used, which forms colored spots—ranging from light to dark brown—in the presence of alkaloids. wiley-vch.de UV light can also be used for detection if the compounds are fluorescent. gcwgandhinagar.com

Column Chromatography

Column chromatography is a primary method for the preparative isolation of this compound from crude extracts. The extract is loaded onto a column packed with a stationary phase, most commonly silica gel or neutral alumina (B75360). wiley-vch.decdnsciencepub.com

An elution gradient is then applied to separate the components. In one documented procedure, an extract dissolved in diethyl ether was subjected to column chromatography over silica gel with diethyl ether as the eluent. wiley-vch.de Fractions were collected and analyzed by TLC to identify those containing the desired alkaloids. wiley-vch.de In another example, a chloroform solution of the extract was applied to a neutral alumina column. The column was first eluted with ethyl acetate (B1210297) to remove impurities, followed by a mixture of ethyl acetate containing 5% methanol to elute the this compound. cdnsciencepub.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile alkaloids like this compound. wiley-vch.deasms.org The gas chromatogram of alkaloids extracted from pomegranate root-bark typically shows three intense peaks which, based on their mass spectra, can be attributed to pseudothis compound, this compound or isothis compound, and methylthis compound. wiley-vch.de

GC has also been instrumental in studying the stereochemistry of this compound. For example, GC experiments using chiral phases have demonstrated the base-catalyzed racemization of (-)-Pelletierine to isothis compound, which is (±)-Pelletierine. wiley-vch.de The purity of isolated compounds like lycopodine, which shares biosynthetic precursors with this compound, has been checked by gas-liquid chromatography (g.l.c.) using a 5% SE 30 on Chromosorb W column. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of this compound from plant extracts. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq HPLC offers high resolution and sensitivity, making it suitable for quantifying the alkaloid content. pageplace.de

In one study, alkaloid extracts from Punica granatum were analyzed by an HPLC method, which confirmed the presence of this compound compounds. researchgate.netuobaghdad.edu.iq Another method utilized HPLC with an Evaporative Light Scattering Detector (ELSD) coupled to electrospray ionization mass spectrometry (ESI-MS) for structural characterization. The mobile phase for this analysis consisted of a gradient of 0.10% formic acid in deionized water and methanol on an Atlantis dC18 column.

Partition Chromatography

Partition chromatography on paper has been employed to analyze the alkaloid composition of commercial "this compound sulphate" and extracts from pomegranate bark. researchgate.netresearchgate.net This technique led to the identification of four or five spots, three of which corresponded to synthetic pseudothis compound, d,l-isothis compound, and d,l-methylisothis compound, confirming their presence in the samples. researchgate.net

The following table summarizes the chromatographic methods used for the isolation and analysis of this compound.

Chromatographic TechniqueStationary PhaseMobile Phase / EluentDetection MethodApplicationReference
Thin-Layer Chromatography (TLC) Silica GelI-butanol - acetic acid - water (2:1:1)RadioscanningPurity check of radiolabelled this compound cdnsciencepub.com
Thin-Layer Chromatography (TLC) Silica GelDiethyl etherDragendorff's reagentMonitoring column chromatography fractions wiley-vch.de
Column Chromatography Silica GelDiethyl etherTLC with Dragendorff's reagentIsolation of Pseudothis compound wiley-vch.de
Column Chromatography Neutral AluminaEthyl acetate -> Ethyl acetate with 5% methanolMass spectrometry, melting pointPurification of this compound hydrochloride cdnsciencepub.com
Gas Chromatography (GC) Chiral phases-Mass Spectrometry (MS)Stereochemical analysis wiley-vch.de
Gas-Liquid Chromatography (g.l.c.) 5% SE 30 on Chromosorb WHelium-Purity check of related alkaloids cdnsciencepub.com
High-Performance Liquid Chromatography (HPLC) Atlantis dC180.10% formic acid in water and methanol (gradient)ELSD and ESI-MSStructural characterization
Paper Partition Chromatography Paper--Analysis of "this compound sulphate" researchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Pelletierine

Precursor Utilization in Pelletierine (B1199966) Biosynthesis

The construction of the this compound scaffold relies on key precursors from distinct metabolic pools within the plant. The piperidine (B6355638) ring is derived from L-lysine, while the side chain originates from acetate (B1210297) units in the form of malonyl-CoA.

The initial step in the biosynthetic route to the piperidine core of this compound is the decarboxylation of L-lysine. frontiersin.org This reaction is catalyzed by the enzyme L-lysine decarboxylase (LDC), which removes the carboxyl group from L-lysine to produce the diamine cadaverine (B124047). researchgate.netmcmaster.ca This step is a crucial entry point, committing lysine (B10760008) from primary metabolism to the specialized alkaloid biosynthetic pathway. frontiersin.org Studies have shown that this enzymatic decarboxylation occurs with a retention of configuration at the carbon atom where the carboxyl group is removed. acs.org

Following its formation, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CAO). researchhub.comfrontiersin.org This process converts one of the primary amine groups into an aldehyde, yielding 5-aminopentanal. frontiersin.org This amino aldehyde is unstable and spontaneously cyclizes through an intramolecular Schiff base formation (condensation between the remaining amine group and the newly formed aldehyde group) to yield the cyclic imine, Δ¹-piperideine. frontiersin.org This cyclic imine serves as a key electrophilic intermediate, poised for the subsequent condensation step. rsc.org

The three-carbon side chain of this compound is derived from polyketide metabolism. nih.gov The direct precursor for this unit is malonyl-CoA. researchhub.comcloudfront.net Polyketide synthase (PKS) enzymes catalyze the condensation of two molecules of malonyl-CoA to form a 3-oxoglutaryl-CoA thioester. nih.gov Hydrolysis of this thioester can release 3-oxoglutaric acid. nih.gov

Initially, it was proposed that this compound formation occurred via a non-enzymatic, spontaneous Mannich-like condensation between Δ¹-piperideine and 3-oxoglutaric acid. nih.govacs.org However, more recent research has demonstrated that the biosynthesis is significantly more efficient when Δ¹-piperideine and malonyl-CoA are supplied directly to the relevant PKS enzymes in vitro. nih.gov This suggests that the PKS not only generates the ketide substrate but also actively catalyzes the condensation with the imine. nih.gov The accumulation of 3-oxoglutaric acid in some experiments is now considered a byproduct resulting from the hydrolysis of the 3-oxoglutaryl moiety from the enzyme's active site, rather than a primary intermediate for a non-enzymatic reaction. nih.govrsc.org

Intermediacy of Δ¹-Piperideine

Identification and Characterization of Biosynthetic Enzymes

The elucidation of the this compound biosynthetic pathway has been advanced by the identification and functional characterization of the key enzymes involved.

Lysine decarboxylase (LDC; EC 4.1.1.18) is the enzyme that initiates the pathway by converting L-lysine to cadaverine. frontiersin.orgnih.gov This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme is a key control point in the biosynthesis of lysine-derived alkaloids. nih.gov In Phlegmariurus tetrastichus, an LDC homolog (PtLDC) has been identified as part of a co-expressed set of genes for this compound biosynthesis. researchhub.comcloudfront.net Plant LDCs have been found to be localized in chloroplasts, indicating the subcellular compartment for the initial steps of this alkaloid pathway. nih.gov The functional expression of LDC genes in heterologous systems, such as transgenic tobacco, has been shown to increase the production of cadaverine-derived alkaloids, confirming the enzyme's role in this pathway. nih.gov

Type III polyketide synthases (PKSs) are crucial for the condensation step that joins the piperidine ring with the polyketide-derived side chain. nih.govnih.gov These enzymes belong to the chalcone/stilbene synthase superfamily. nih.gov In the context of this compound biosynthesis, they catalyze the condensation of two malonyl-CoA units to form a 3-oxoglutaryl moiety, which then condenses with Δ¹-piperideine. nih.gov This imine-ketide condensation leads to the formation of 4-(2-piperidyl)acetoacetic acid (4PAA), which subsequently undergoes decarboxylation to yield this compound. nih.govresearchhub.com

Several specific PKS enzymes have been identified and characterized from different plant species:

PtPIKS-1 and PtPIKS-2: Identified in Phlegmariurus tetrastichus, these enzymes were shown in vitro to produce both 4PAA and this compound when supplied with Δ¹-piperideine and malonyl-CoA as substrates. nih.gov Their involvement supports the model of an enzyme-catalyzed condensation reaction. nih.gov

HsPKS4 and PcPKS1: These two Type III PKSs were characterized from Huperzia serrata and Phlegmariurus cryptomerianus, respectively. nih.govacs.org Research on these enzymes highlighted their ability to produce 3-oxoglutaric acid, which was proposed to undergo a non-enzymatic Mannich-like condensation with Δ¹-piperideine to form this compound. nih.govnih.gov

The discovery of these enzymes highlights a unique functional variation within the PKS family, where an imine heterocycle is used as a substrate in a condensation reaction. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Name/Abbreviation Enzyme Class Function Source Organism
LDC (e.g., PtLDC) Lysine Decarboxylase (EC 4.1.1.18) Decarboxylates L-lysine to form cadaverine. Phlegmariurus tetrastichus
CAO (e.g., PtCAO) Copper Amine Oxidase (EC 1.4.3.22) Oxidatively deaminates cadaverine to 5-aminopentanal. Phlegmariurus tetrastichus
PtPIKS-1, PtPIKS-2 Type III Polyketide Synthase Catalyzes condensation of malonyl-CoA and Δ¹-piperideine to form 4PAA/pelletierine. Phlegmariurus tetrastichus
HsPKS4 Type III Polyketide Synthase Produces 3-oxoglutaric acid for condensation with Δ¹-piperideine. Huperzia serrata

| PcPKS1 | Type III Polyketide Synthase | Produces 3-oxoglutaric acid for condensation with Δ¹-piperideine. | Phlegmariurus cryptomerianus |

Table 2: Chemical Compounds in this compound Biosynthesis

Compound Name
This compound
L-Lysine
Cadaverine
Δ¹-Piperideine
Malonyl-CoA
3-Oxoglutaric Acid
5-Aminopentanal
4-(2-piperidyl)acetoacetic acid (4PAA)
Chalcone

Involvement of Carbonic Anhydrase-Like (CAL) Proteins

Recent studies have identified an unexpected class of enzymes involved in the biosynthesis of neuroactive alkaloids: neofunctionalized α-carbonic anhydrases (CAHs), also referred to as carbonic anhydrase-like (CAL) proteins. researchgate.netnih.gov In the biosynthetic pathway of Lycopodium alkaloids, for which this compound is a key precursor, three distinct CAL proteins are required. researchgate.netnih.gov These enzymes are crucial for catalyzing a stereospecific Mannich-like condensation and the subsequent generation of the bicyclic scaffold of these alkaloids. researchgate.netnih.gov The discovery was facilitated by studying the highly coordinated, tissue-specific gene expression in plants that produce these neuroactive compounds. researchgate.netnih.gov Research focusing on the gymnosperm Phlegmariurus tetrastichus revealed that these CAL proteins are involved in a series of complex enzyme-catalyzed reactions that form the precursors to alkaloids like huperzine A. nih.gov The involvement of CAL enzymes suggests a broader role for this protein family in specialized plant metabolism beyond their canonical functions. researchgate.netnih.gov

Proposed Biosynthetic Mechanisms and Reaction Steps

The formation of this compound can occur through distinct but related condensation mechanisms. Both enzyme-catalyzed and non-enzymatic routes have been proposed and demonstrated, highlighting the complexity of its biosynthetic origin.

Enzymatic Imine-Ketide Condensation

The biosynthesis of this compound involves an enzyme-catalyzed imine-ketide condensation. nih.gov This reaction is catalyzed by a type III polyketide synthase (PKS) enzyme, specifically a piperidyl-ketide synthase (PIKS). nih.govnih.gov Research has identified two such PKS genes, PtPIKS-1 and PtPIKS-2, in Phlegmariurus tetrastichus. pnas.org In this pathway, the PIKS enzyme utilizes the cyclic imine 1-piperideine (B1218934) and malonyl-CoA as substrates. nih.govnih.gov The condensation results in the formation of 4-(2-piperidyl)acetoacetic acid (4PAA), which is a direct precursor to this compound. nih.govnih.gov In vitro assays using purified PtPIKS homologs confirmed that they produce both 4PAA and this compound when supplied with 1-piperideine and malonyl-CoA. nih.gov This enzymatic process represents a key connection between primary metabolism (lysine and malonyl-CoA) and the generation of diverse alkaloid scaffolds. pnas.org

Enzyme ClassSpecific Enzyme ExampleSubstratesProductsSource Organism
Type III Polyketide Synthase (PKS)PtPIKS-1, PtPIKS-21-piperideine, Malonyl-CoA4-(2-piperidyl)acetoacetic acid (4PAA), this compoundPhlegmariurus tetrastichus

Decarboxylation Processes within the Pathway

Decarboxylation is a critical step in the formation of this compound. nih.gov The intermediate compound 4-(2-piperidyl)acetoacetic acid (4PAA), formed from the enzymatic condensation of 1-piperideine and a malonyl-CoA-derived unit, undergoes decarboxylation to yield this compound. nih.govnih.gov This loss of a carboxyl group from 4PAA can occur spontaneously. nih.gov The initial steps leading to the this compound precursors also involve decarboxylation. The biosynthesis is initiated by the decarboxylation of L-lysine to produce cadaverine, a reaction catalyzed by lysine decarboxylase (LDC). nih.gov

Genetic and Metabolic Regulation of this compound Production in Plants

Transcriptomic Co-expression Network Analysis

The identification of genes involved in this compound biosynthesis has been significantly advanced by transcriptomic co-expression network analysis. nih.govresearchgate.net By combining long-read and short-read RNA sequencing of a high-producing plant like Phlegmariurus tetrastichus, researchers have developed robust transcriptomic datasets. pnas.org This approach allows for differential expression analysis between tissues with high biosynthetic activity (e.g., new growth leaves) and those with low activity. nih.govbiorxiv.org

This analysis revealed a set of highly co-expressed genes that constitute a biosynthetic regulon—a group of genes that are transcriptionally coregulated and function together in a metabolic pathway. pnas.orgresearchgate.net The genes encoding lysine decarboxylase (PtLDC), copper amine oxidase (PtCAO), and piperidyl-ketide synthase (PtPIKS), which are essential for converting L-lysine and malonyl-CoA into this compound, were found to be part of this tightly co-expressed module. nih.govpnas.org This method has proven powerful for discovering both early and late-acting enzymes in the pathway and provides insight into the coordinated regulation of neuroactive alkaloid production. pnas.orgbiorxiv.org

Analysis TechniqueKey FindingImplicated GenesOrganism Studied
Transcriptomic & Co-expression AnalysisIdentification of a biosynthetic regulon for Lycopodium alkaloids.PtLDC, PtCAO, PtPIKS, CALsPhlegmariurus tetrastichus

Functional Genomics Approaches to Pathway Elucidation

The elucidation of the biosynthetic pathway of this compound, a key intermediate in the formation of various Lycopodium alkaloids, has been significantly advanced through functional genomics. frontiersin.org By integrating transcriptomic analysis with enzyme characterization, researchers have identified and validated the core enzymatic machinery responsible for its synthesis. frontiersin.orgpnas.org

Transcriptome data mining from Lycopodium alkaloid-producing plants, such as Huperzia serrata and Phlegmariurus cryptomerianus, has been a pivotal strategy. acs.org This approach led to the discovery of novel type III polyketide synthase (PKS) genes, including HsPKS4 and PcPKS1. acs.orgnih.gov In vitro analysis of the recombinant proteins expressed from these genes demonstrated their capacity to produce 3-oxoglutaric acid from malonyl-CoA. acs.org Further studies revealed that this compound is formed via a non-enzymatic, spontaneous Mannich-like condensation of Δ¹-piperideine with this 3-oxoglutaric acid. nih.govacs.orgfigshare.com

Co-expression analysis has been another powerful tool. By identifying genes that are transcriptionally coregulated with known alkaloid biosynthetic genes, researchers have pinpointed other key players in the pathway. pnas.orgnih.gov This led to the identification of a three-enzyme system in Lycopodium species comprising a lysine decarboxylase (LDC), a copper amine oxidase (CAO), and a type III PKS, referred to as a piperidyl-ketide synthase (PIKS). pnas.orgnih.gov The LDC catalyzes the conversion of lysine to cadaverine, which is then oxidized by CAO to form 5-aminopentanal; this product spontaneously cyclizes into Δ¹-piperideine. pnas.orgfrontiersin.orgnih.gov The PIKS enzyme then catalyzes the condensation of a malonyl-CoA-derived polyketide with Δ¹-piperideine to yield 4-(2-piperidyl)acetoacetic acid (4PAA), which can subsequently decarboxylate to form this compound. pnas.orgnih.gov The function of this enzymatic trio was confirmed through transient heterologous expression in Nicotiana benthamiana. pnas.orgnih.gov

Enzyme Source Organism Function in this compound Biosynthesis
Lysine Decarboxylase (LDC) Lycopodium speciesConverts L-lysine to cadaverine. nih.govnih.gov
Copper Amine Oxidase (CAO) Lycopodium speciesOxidizes cadaverine to 5-aminopentanal, which cyclizes to Δ¹-piperideine. nih.govnih.gov
HsPKS4 (Type III PKS) Huperzia serrataSynthesizes 3-oxoglutaric acid from malonyl-CoA. acs.orgacs.org
PcPKS1 (Type III PKS) Phlegmariurus cryptomerianusSynthesizes 3-oxoglutaric acid from malonyl-CoA. acs.orgacs.org
PtPIKS-1/2 (Type III PKS) Phlegmariurus tetrastichusCatalyzes condensation of a polyketide with Δ¹-piperideine to form 4PAA. nih.gov

Metabolic Engineering for Heterologous Production of this compound

The industrial supply of this compound has traditionally depended on chemical synthesis or extraction from plant sources, both of which have significant drawbacks. figshare.comacs.org Chemical synthesis often produces complex mixtures of analogues that require difficult separation, while plant extraction is limited by low yields and resource availability. figshare.comacs.org Metabolic engineering of microorganisms offers a promising and sustainable alternative for the production of this compound. figshare.com

Engineering Microbial Cell Factories (e.g., Escherichia coli) for De Novo Biosynthesis

Researchers have successfully engineered Escherichia coli for the de novo biosynthesis of this compound. figshare.com This was achieved by constructing a synthetic pathway composed of four distinct modules that incorporate genes from plants, other bacteria, and E. coli itself. figshare.comirtree.com The engineered pathway effectively reconstructs the biosynthesis of this compound from basic cellular metabolites. acs.org

The heterologous pathway integrates the key enzymes identified through functional genomics. This includes a lysine decarboxylase (LDC) to produce cadaverine from lysine, and a copper amine oxidase (CAO) to generate Δ¹-piperideine. figshare.com Concurrently, a type III polyketide synthase (PKS) is used to produce the ketide precursor. The final step involves the condensation of these two precursors to form this compound. figshare.com Through this multi-gene, multi-origin pathway, the recombinant E. coli was capable of producing this compound, with reported yields of 3.40 mg/L in shake-flask cultures and 8.23 mg/L in a 5 L bioreactor. figshare.comacs.org This work represents the first successful microbial production of this compound, establishing a foundation for a sustainable manufacturing route. figshare.comirtree.com

Gene/Enzyme Type Origin Role in Engineered E. coli Pathway
Lysine Decarboxylase (LDC) Plant/BacterialModule for converting lysine to cadaverine. figshare.com
Copper Amine Oxidase (CAO) Plant/BacterialModule for converting cadaverine to Δ¹-piperideine. figshare.com
Polyketide Synthase (PKS) Plant/BacterialModule for synthesizing the polyketide precursor (3-oxoglutaryl ketide). figshare.com
Transporter (e.g., MatC) BacterialEnhances intracellular concentration of precursors. figshare.comacs.org

Optimization of Intrinsic Biosynthesis Pathways and Precursor Flux

A critical aspect of achieving efficient heterologous production is optimizing the host's native metabolism to ensure a sufficient supply of precursors. For this compound synthesis in E. coli, the primary precursors are L-lysine and malonyl-CoA. pnas.orgfigshare.com To increase the availability of L-lysine, the intrinsic L-lysine biosynthesis pathway in the E. coli host was strategically simplified and deregulated. figshare.comacs.org This modification channels metabolic flux away from primary metabolism and towards the engineered this compound pathway, thereby increasing the pool of this essential building block. figshare.com

Strategies for Minimizing Byproduct Formation

In metabolic engineering, the diversion of resources to non-target molecules can severely limit the yield of the desired product. To address this, a clustered regularly interspaced short palindromic repeats interference (CRISPRi) system was employed in the engineered E. coli strain producing this compound. figshare.comacs.org The CRISPRi system functions to specifically repress the expression of genes involved in competing metabolic pathways that would otherwise consume the precursors intended for this compound synthesis. figshare.com By selectively silencing these byproduct-forming pathways, metabolic flux is more efficiently directed towards the engineered pathway, minimizing waste and maximizing the final titer of this compound. figshare.comacs.org This genetic intervention is a key strategy for "cleaning up" the metabolic background of the host organism, ensuring that cellular resources are dedicated to the production of the target compound.

Chemical Synthesis Strategies for Pelletierine and Its Stereoisomers

Total Synthesis Approaches to Pelletierine (B1199966)

Total synthesis aims to construct the target molecule from simpler, readily available starting materials. For this compound, both classical and biomimetic strategies have been employed.

Classical synthetic routes to piperidine (B6355638) alkaloids often rely on well-established organic reactions, including cyclization, functional group interconversion, and carbon-carbon bond-forming reactions. Early hypotheses regarding this compound's biosynthesis suggested a Mannich reaction involving acetoacetic acid as a key step in forming its propanone side chain .

Table 4.1.1: Representative Classical Synthesis of Racemic this compound

Starting MaterialsKey Reaction TypeIntermediate(s)Product (Racemic)Reported YieldNotes
Δ¹-piperideine, Acetoacetic acidDecarboxylative MannichN/AThis compound~40%Early assumption for biosynthesis; direct reaction under basic conditions.
3-Oxobutanoic acid, N-tert-butanesulfinyl imineDecarboxylative Mannich, Cyclizationβ-amino ketone(-)-PelletierineNot specifiedUtilizes N-tert-butanesulfinyl imine for stereocontrol.

Biomimetic synthesis seeks to replicate or be inspired by natural biosynthetic pathways. These approaches often aim for efficiency and can provide insights into how natural products are formed. For this compound, biomimetic strategies often involve reactions that mimic enzymatic steps in alkaloid biosynthesis, such as Mannich-type cyclizations.

One biomimetic approach involves the use of organocatalysis, which can mimic enzyme catalysis. For example, a protective-group-free, biomimetic approach utilizing organocatalysis has been developed for this compound and its analogues, achieving high enantioselectivity acs.org. This strategy leverages the ability of chiral catalysts to guide the reaction towards specific stereoisomers. Early assumptions about this compound's formation in plants also point towards a Mannich reaction as a key biomimetic step .

Classical Synthetic Routes to Piperidine Alkaloids

Asymmetric Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is crucial for understanding its biological activity and for its use in synthesizing other chiral molecules. Asymmetric synthesis employs methods that favor the formation of one enantiomer over the other.

The chiral pool strategy utilizes readily available enantiopure natural products as starting materials. Amino acids, such as L-pipecolinic acid, are common starting points for synthesizing piperidine alkaloids due to their inherent chirality and structural resemblance to the target molecules.

A practical synthesis of (+)-pelletierine has been achieved starting from (-)-pipecolinic acid. This route typically involves a Wittig reaction followed by a regioselective Wacker oxidation as key steps researchgate.net. This approach leverages the pre-existing stereochemistry of pipecolinic acid to construct the desired enantiomer of this compound. Other methods also utilize L-proline and L-pipecolinic acids as precursors for the asymmetric synthesis of various alkaloids, highlighting their utility as chiral building blocks researchgate.netmolaid.com.

Table 4.2.1: Chiral Pool Synthesis of this compound Enantiomers

Chiral Starting MaterialKey ReactionsIntermediate(s)Product EnantiomerReported YieldEnantiomeric Excess (ee)
(-)-Pipecolinic AcidWittig reaction, Wacker oxidationOlefins, Ketones(+)-Pelletierine29-42%74-80%
L-Pipecolinic AcidVariousN/AVarious alkaloidsN/AN/A

Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. These methods can provide high yields and excellent enantioselectivities under mild conditions.

Organocatalytic Asymmetric Methodologies

Proline-Based Mannich Reactions

L-Proline and its derivatives are highly effective organocatalysts for asymmetric Mannich reactions. These reactions are particularly well-suited for the synthesis of β-amino carbonyl compounds, which are precursors to many alkaloids, including this compound.

Bella's proline-based Mannich process provides a route to both enantiomers of this compound. This method involves the enantioselective intermolecular Mannich reaction of Δ¹-piperideine with acetone, catalyzed by L- or D-proline. The reaction yields Cbz-protected this compound in good yields and reasonable enantiomeric excess (74–80% ee) researchgate.netresearchgate.net. For instance, using L-proline yields (-)-Cbz-protected this compound with 80% ee, while D-proline yields (+)-Cbz-protected this compound with 74% ee researchgate.netresearchgate.net.

Another organocatalytic approach utilizes cinchona-based catalysts for an intramolecular aza-Michael reaction, which also leads to Cbz-protected this compound with high enantiomeric excess (90–99% ee) researchgate.net. The use of (l)-proline as a chiral mediator in a biomimetic approach has also been reported to prepare (+)-pelletierine in a single step with good yield and high enantioselectivity acs.org.

Table 4.2.2.1: Proline-Based Asymmetric Mannich Synthesis of this compound

CatalystSubstratesSolvent SystemConditionsProduct (Protected)Yieldee
L-ProlineΔ¹-piperideine, AcetoneDMSO-H₂O (9:1)RT, 1 h; then CbzCl, Na₂CO₃, DCM-H₂O (3:2)(-)-Cbz-Pelletierine72%80%
D-ProlineΔ¹-piperideine, AcetoneDMSO-H₂O (9:1)RT, 1 h; then CbzCl, Na₂CO₃, DCM-H₂O (3:2)(+)-Cbz-Pelletierine63%74%
(l)-ProlineΔ¹-piperideine, AcetoneBenzonitrile/AcetonitrileRT(+)-PelletierineGoodUp to 97%

Compound List:

this compound

Pseudothis compound

Sedridine

Allosedridine

Myrtine

Lasubine

Deoxyhalofuginone

Febrifugine

Pipecolinic Acid

Δ¹-piperideine

Acetone

Acetoacetic acid

N-methylthis compound

Haloxynine

Coniine

Homopipecolic acid

Tropinone

Intramolecular Aza-Michael Reactions

Organocatalytic intramolecular aza-Michael reactions (IMAMR) have emerged as powerful tools for the stereoselective construction of piperidine rings, which are central to the structure of this compound. These reactions typically involve the cyclization of a tethered amine nucleophile onto an α,β-unsaturated carbonyl system.

One notable approach utilizes cinchona-based organocatalysts, such as 9-amino quinine (B1679958) and 9-amino quinidine. When applied to an α,β-unsaturated ketone precursor, these catalysts facilitate the formation of protected this compound derivatives with high yields and excellent enantiomeric excesses, often in the range of 90–99% ee researchgate.net.

Alternatively, diarylprolinol derivatives have been employed as effective catalysts in IMAMR for the synthesis of this compound precursors. For instance, a conjugated aldehyde substrate reacted with a diarylprolinol catalyst (e.g., Diarylprolinol III) under specific conditions to yield a piperidine aldehyde intermediate with high enantioselectivity (e.g., 92% ee) rsc.org. This intermediate can then be further transformed through subsequent reactions, such as reduction and deprotection, to afford this compound rsc.org. The efficiency of these IMAMR strategies lies in their ability to form the crucial carbon-nitrogen bond and establish the stereogenic center in a single step, making them attractive for constructing complex nitrogen-containing heterocycles chemrxiv.orgnih.gov.

Table 1: Intramolecular Aza-Michael Reactions for this compound Synthesis

Catalyst TypeSpecific Catalyst ExampleSubstrate TypeProduct IntermediateYield (%)Enantiomeric Excess (ee, %)References
Cinchona alkaloid9-amino quinine/quinidineα,β-unsaturated ketoneProtected this compoundGood90–99 researchgate.net
DiarylprolinolDiarylprolinol IIIα,β-unsaturated aldehydeProtected piperidine aldehydeGood92 rsc.org
Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes

Chiral secondary amines, particularly those developed by the MacMillan and Jorgensen groups, have revolutionized asymmetric synthesis by enabling highly enantioselective reactions with α,β-unsaturated aldehydes. These catalysts operate via iminium ion activation, where the aldehyde is converted into an electrophilic iminium ion, which then undergoes conjugate addition with a nucleophile. The chiral environment provided by the catalyst dictates the stereochemical outcome of the addition.

These methodologies have been successfully applied to the synthesis of this compound precursors. For example, Jorgensen's catalysts, such as Jorgensen's catalyst XV, in conjunction with an α,β-unsaturated aldehyde and benzoic acid, have been used to synthesize piperidine aldehydes with excellent enantioselectivity (e.g., 94% ee) nih.gov. These chiral piperidine aldehydes serve as direct intermediates that can be converted into this compound nih.gov.

Furthermore, MacMillan's catalysts have been instrumental in various transformations involving α,β-unsaturated aldehydes. This includes Friedel-Crafts alkylation reactions, which can generate chiral β-branched aldehydes from α,β-unsaturated aldehydes and nucleophiles, providing valuable building blocks for further synthetic elaboration nih.gov. The general principle involves the formation of a chiral iminium ion intermediate, followed by stereoselective nucleophilic attack, leading to highly enantioenriched products nih.govnih.gov.

Table 2: Chiral Secondary Amine Catalysis with α,β-Unsaturated Aldehydes

Catalyst TypeSpecific Catalyst ExampleReaction TypeSubstrate (Aldehyde) + Nucleophile/PartnerProduct TypeYield (%)Enantiomeric Excess (ee, %)References
MacMillan's catalystMacMillan's catalyst IIFriedel-Crafts Alkylationα,β-unsaturated aldehyde + Anilineβ-branched aldehyde8883 nih.gov
Jorgensen's catalystJorgensen's catalyst XVIminium Ion Catalysisα,β-unsaturated aldehyde + Benzoic AcidPiperidine aldehydeGood94 nih.gov
Chiral Secondary AmineNot specifiedβ-aminationα,β-unsaturated aldehyde + SuccinimideN-protected 1,3-aminoaldehydeGoodGood nih.gov

Resolution of Racemic this compound and Derivatives

When direct asymmetric synthesis proves challenging or when racemic mixtures are readily accessible, the resolution of racemic this compound or its precursors offers a viable route to enantiomerically pure compounds. Several methods have been developed for this purpose.

Diastereomeric Salt Formation: A classical approach involves the formation of diastereomeric salts by reacting racemic this compound with chiral acids. For instance, resolution using (R)- and (S)-mandelic acid has been reported to yield both enantiomers of protected this compound in excellent enantiomeric excess, often exceeding 99% ee researchgate.net. Similarly, isothis compound, the racemic form of this compound, has been resolved using enantiomeric 6,6′-dinitrobiphenyl-2,2′-dicarboxylic acids researchgate.net.

Catalytic Dynamic Resolution (CDR): More sophisticated methods, such as catalytic dynamic resolution, have also been applied. The CDR of N-Boc-2-lithio-piperidine, a precursor to this compound, using chiral ligands has demonstrated the ability to synthesize (S)-(+)-Pelletierine with very high enantiopurity, often greater than 99:1 er nih.gov. This approach leverages chiral catalysts to selectively transform one enantiomer of a racemic intermediate, allowing for the isolation of the desired enantiomer with high optical purity.

Table 3: Resolution Methods for Racemic this compound and Precursors

Method TypeResolving Agent/Catalyst SystemRacemic SubstrateEnantiopure ProductEnantiomeric Excess (ee, %)References
Diastereomeric Salt Formation(R)-/(S)-Mandelic acidRacemic this compound (protected)(R)-/(S)-Pelletierine≥99 researchgate.net
Diastereomeric Salt Formation6,6′-dinitrobiphenyl-2,2′-dicarboxylic acidsIsothis compound (racemic this compound)Not specifiedNot specified researchgate.net
Catalytic Dynamic ResolutionChiral ligandsN-Boc-2-lithio-piperidine(S)-(+)-Pelletierine>99:1 nih.gov

Regioselective and Stereoselective Functionalization Approaches

Beyond direct synthesis and resolution, strategies focusing on the regioselective and stereoselective functionalization of this compound precursors or related cyclic amine scaffolds are crucial for accessing diverse alkaloid structures.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as nonracemic Betti bases, provides a pathway to enantiopure piperidine derivatives bearing alkene or alkyne chains. These functionalized piperidines can then be elaborated into this compound acs.org. This method allows for the controlled introduction of stereochemistry early in the synthesis.

Asymmetric Hydrogenation: Asymmetric hydrogenation (AH) of 2-alkylpyridine derivatives represents an efficient strategy for generating enantioenriched 2-alkyl piperidines. These chiral piperidines are direct precursors that can be readily converted into this compound dicp.ac.cn. This approach leverages the power of catalytic hydrogenation to establish the desired stereochemistry.

Electrochemical C–H Functionalization: Electrochemical methods offer unique opportunities for the regioselective and stereoselective functionalization of saturated azaheterocycles. For instance, electrochemical difunctionalization of piperidine rings can introduce substituents at vicinal positions, such as the α- and β-carbons. This allows for the diversification of cyclic amine scaffolds, enabling the synthesis of complex alkaloid-like structures through controlled C–H bond activation and functionalization nih.gov. Strategies involving the functionalization of the α-position and subsequent manipulation of β-chloro derivatives, for example, expand the scope of accessible structures nih.gov.

Compound List:

this compound

Isothis compound

Sedridine

Myrtine

Lasubine

Cermizine C

Coniine

(+)-β-conhydrine

(−)-ropivacaine

(−)-lasubine II

(+)-cermizine C

Deoxyhalofuginone

Febrifugine

Fuginone

(+)-tolterodine

(+)-sedamine

(+)-allosedamine

(−)-homoproline

(−)-homopipecolic acid

(+)-angustureine

(+)-lycopalhine A

epi-lycopalhine A

palhinine D

(+)-fawcettimine

(+)-haloxynine

Research on Pelletierine Derivatives and Analogues

Synthetic Methodologies for Novel Pelletierine (B1199966) Derivatives

The synthesis of this compound and its derivatives has been a subject of considerable research, driven by their significance as natural products and as key intermediates in the synthesis of more complex alkaloids. Several methodologies have been developed to access these compounds and their structural analogues, often employing elegant chemical transformations.

A foundational approach for synthesizing pseudothis compound, a related piperidine (B6355638) alkaloid, utilizes the Robinson-Schöpf reaction . This one-pot synthesis involves the reaction of glutaraldehyde, methylamine, and acetonedicarboxylic acid, often proceeding under mild, physiological conditions with good yields, reportedly up to 70% wiley-vch.de.

Biomimetic and organocatalytic strategies have emerged as powerful tools for the asymmetric synthesis of this compound and its analogues. These methods often leverage chiral catalysts, such as proline derivatives, to control stereochemistry. For instance, proline-based Mannich reactions have been employed to synthesize Cbz-protected this compound derivatives from Δ¹-piperideine and various ketones, achieving reasonable enantiomeric excesses researchgate.netresearchgate.net. Other biomimetic approaches include the use of chiral tert-butanesulfinyl imines in decarboxylative Mannich couplings, which have successfully yielded (−)-pelletierine beilstein-journals.org. Intramolecular aza-Michael additions also play a crucial role in constructing the piperidine core found in this compound and related alkaloids researchgate.netresearchgate.netkcl.ac.uk.

Further synthetic advancements include the preparation of this compound analogues through the reaction of Δ¹-piperideine with ethyl acetoacetate (B1235776) acs.org. Additionally, sophisticated methods employing N-(tert-butylsulfinyl)-bromoimine and Grignard reagents have been utilized for the synthesis of 2-substituted piperidine derivatives researchgate.net. The resolution of racemic this compound using chiral acids, such as (R)- and (S)-mandelic acid, is a key scalable method for obtaining enantiomerically pure forms, which are vital for further synthetic elaborations and SAR studies researchgate.netresearchgate.net. Microwave-assisted synthesis has also been explored for creating hybrid molecules incorporating the this compound scaffold rsc.org.

Table 1: Key Synthetic Methodologies for this compound and its Derivatives

Method/StrategyKey Reagents/ConditionsKey Product/IntermediateCitation(s)
Robinson-Schöpf ReactionGlutaraldehyde, methylamine, acetonedicarboxylic acidPseudothis compound wiley-vch.de
Biomimetic Organocatalytic SynthesisΔ¹-piperideine, ketones, chiral catalysts (e.g., proline)This compound analogues, Cbz-protected this compound researchgate.netbeilstein-journals.orgresearchgate.netacs.org
Intramolecular Aza-Michael AdditionVarious precursorsPiperidine precursors researchgate.netresearchgate.netkcl.ac.uk
Decarboxylative Mannich CouplingChiral tert-butanesulfinyl imines, β-keto esters(−)-Pelletierine beilstein-journals.org
Resolution of RacematesRacemic this compound, (R)-/(S)-mandelic acidEnantiopure this compound researchgate.netresearchgate.net
Grignard Addition/OxidationAldehyde intermediate, Grignard reagent, oxidizing agentsThis compound (via intermediate) kcl.ac.uk
Microwave-Assisted SynthesisVarious substrates, heterocyclesNicotine–this compound hybrids rsc.org

Structure-Activity Relationship (SAR) Studies of Synthetic Analogues (focused on in vitro mechanistic insights)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a molecule's chemical structure influence its biological activity. For alkaloid analogues, SAR investigations often aim to elucidate specific molecular mechanisms of action, identify key pharmacophores, and optimize properties such as potency, selectivity, and bioavailability. While direct, detailed in vitro mechanistic SAR studies specifically on this compound analogues are less extensively detailed in the provided literature compared to their synthesis, general principles and insights can be drawn from SAR studies on related alkaloid classes and the importance of stereochemistry in this compound synthesis.

SAR studies typically involve synthesizing a series of analogues with systematic structural variations and evaluating their biological effects in vitro. For example, in the study of synthetic cathinones , SAR investigations are crucial for understanding how substitutions affect their mechanism of action, pharmacological, and toxicological profiles nih.gov. Similarly, research on fascaplysin derivatives , marine alkaloids with anticancer properties, has explored modifications to different ring systems. These studies have revealed that halogenation at specific positions can enhance selectivity for cancer cells, potentially through mechanisms involving DNA intercalation, modulation of cellular metabolism, membrane integrity, cell cycle progression, and apoptosis induction mdpi.com.

Studies on plastoquinone analogues containing a piperidine moiety have demonstrated that variations within the piperidine ring can lead to significant antibacterial activity. In silico analyses in these studies have suggested interactions with specific microbial targets, such as fungal CYP51 and S. aureus DNA gyrase, providing mechanistic hypotheses researchgate.net. For manzamine analogues , SAR studies have identified structural modifications that improve in vitro antineuroinflammatory and antimicrobial activities. Docking studies have implicated potential targets like glycogen (B147801) synthesis kinase-3β (GSK-3β), offering insights into the molecular basis of their action nih.gov.

Furthermore, SAR studies on antofine and cryptopleurine (B1669640) analogues have highlighted the importance of specific structural features for cytotoxic activity, such as the presence of a nonbonding electron pair on the nitrogen atom and the integrity of the pentacyclic system. Modifications to groups like the C-6 methoxy (B1213986) substituent have also been explored to understand their impact on activity and druglikeness acs.org.

The synthesis of enantiomerically pure this compound derivatives is critical, as stereochemistry often plays a significant role in biological interactions. The ability to synthesize specific enantiomers of this compound has enabled their use in the preparation of other biologically active alkaloids, implying that the precise three-dimensional arrangement of atoms is a key factor in their SAR researchgate.netbeilstein-journals.orgresearchgate.netacs.org. Collectively, these studies underscore the intricate relationship between chemical structure and biological function, guiding the rational design of new therapeutic agents.

Advanced Analytical and Quantification Methodologies in Pelletierine Research

Chromatographic Techniques for Analysis and Quantification

Chromatography is fundamental to Pelletierine (B1199966) research, enabling the separation of the alkaloid from complex mixtures prior to its detection and quantification. The choice of technique depends on the specific research question, the nature of the sample, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and quantification of this compound in extracts, particularly from its primary natural source, the root bark of Punica granatum. e-bookshelf.dehmdb.ca The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. In the context of this compound analysis, HPLC is often used to determine the concentration of the alkaloid in crude or purified extracts.

Research studies have successfully utilized HPLC to analyze alkaloid extracts from Punica granatum. e-bookshelf.dehmdb.caresearchgate.net In these applications, a known concentration of a standard this compound sample is first analyzed to determine its specific retention time—the time it takes for the compound to travel through the column. e-bookshelf.de The extract is then analyzed under the same conditions, and the peak corresponding to the retention time of the standard is identified and its area measured. The concentration of this compound in the sample can then be calculated by comparing this peak area to a calibration curve generated from standards of known concentrations. This quantitative approach is crucial for evaluating the efficiency of different extraction methods. researchgate.netwiley-vch.de

Table 1: Example of HPLC Analysis Data for a this compound Standard
ParameterValueReference
Standard Concentration25 µg/mL e-bookshelf.de
Retention Time2.95 min e-bookshelf.de

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a predominant analytical method for the screening, identification, and quantification of volatile alkaloids like this compound and its derivatives. researchgate.net The sample is first vaporized and separated in the GC column based on boiling point and polarity. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. acs.org

GC-MS analysis has been instrumental in identifying this compound, Isothis compound, and N-methylthis compound in the rind of Punica granatum. researchgate.net The technique's ability to separate these closely related isomers and provide their distinct mass spectra allows for unambiguous identification. Public databases, such as the NIST Mass Spectrometry Data Center, contain reference spectra for this compound, which can be matched against experimental data for confirmation. nih.gov While many alkaloids are volatile enough for direct GC analysis, some may require chemical derivatization to increase their thermal stability and prevent degradation at the high temperatures used in the instrument. researchgate.net

Table 2: Key GC-MS Spectral Peaks for this compound
Fragment Propertym/z (Mass-to-Charge Ratio)Reference
Top Peak (Base Peak)84 nih.gov
2nd Highest Peak43 nih.gov
3rd Highest Peak56 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iterations like tandem MS (LC-MS/MS) and high-resolution MS (LC-Orbitrap-MS) represent the state-of-the-art for alkaloid analysis. ub.edu These methods are particularly valuable for compounds that are not sufficiently volatile or are thermally unstable, making them less suitable for GC-MS. LC-MS has become a standard technique for analyzing small molecules, including alkaloids, in complex mixtures.

The high sensitivity of LC-MS techniques is critical in metabolic research. In studies investigating the biosynthesis of Lycopodium alkaloids, LC-MS was used to analyze extracts from Nicotiana benthamiana leaves engineered to express specific genes. hmdb.ca This analysis led to the detection of a compound with an exact mass corresponding to this compound ([M+H]⁺ = m/z 142.1226), which was subsequently verified by comparison to a synthesized standard. hmdb.ca The use of high-resolution mass spectrometry provides highly accurate mass measurements, which is crucial for determining the elemental composition and identifying unknown metabolites. Techniques like LC-MS/MS further enhance specificity by isolating a precursor ion and fragmenting it to produce a secondary mass spectrum for definitive structural confirmation. nih.govhmdb.ca

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Techniques for Structural Characterization in Research

While chromatography separates compounds, spectroscopy provides detailed information about their molecular structure. For a compound like this compound, spectroscopic methods are indispensable for confirming its identity and elucidating its three-dimensional shape (stereochemistry).

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It operates by measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field. ¹H-NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C-NMR provides similar information for carbon atoms. researchgate.net

In this compound research, NMR is used to confirm the carbon skeleton and the placement of functional groups. While experimental data for this compound itself is not always readily published, databases provide predicted spectra based on its known structure. hmdb.cahmdb.ca For instance, research on the synthesis of this compound enantiomers uses ¹³C-NMR to characterize protected intermediates, confirming the presence of key carbons like the ketone carbonyl at ~209 ppm. researchgate.net

Furthermore, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are vital for determining stereochemistry. researchgate.net NOESY identifies protons that are close to each other in space, even if they are not directly connected by chemical bonds. This information is crucial for assigning the relative configuration of substituents on the piperidine (B6355638) ring, a key structural feature of this compound and its isomers. e-bookshelf.dewiley-vch.deub.edu

Table 3: Predicted NMR Chemical Shifts (δ) for this compound
Spectrum TypeAtomPredicted Chemical Shift (ppm)Source
¹³C-NMRC=O213.1Human Metabolome Database hmdb.ca
C2 (CH)54.5
C6 (CH₂)46.5
CH₂ (side chain)45.4
CH₃30.4
C3 (CH₂)29.9
C5 (CH₂)25.3
C4 (CH₂)24.4
¹H-NMRNH8.4Human Metabolome Database hmdb.ca
CH (C2)3.4
CH₂ (side chain)3.0
CH₃2.2
Ring CH₂1.3 - 1.9

Note: These values are computationally predicted and may differ from experimental values.

Tandem mass spectrometry (MS/MS) is a crucial tool for identifying specific molecules within complex biological samples, particularly for tracing metabolic pathways. This technique involves selecting a specific ion (the precursor ion) from an initial mass spectrum and subjecting it to fragmentation by collision with an inert gas. The resulting fragment ions (product ions) create a secondary mass spectrum that is highly characteristic of the precursor's structure.

This approach was pivotal in a study on Lycopodium alkaloid biosynthesis, where researchers were searching for pathway intermediates. hmdb.ca After detecting a potential precursor to this compound, 4-(2-piperidyl)acetoacetic acid (4PAA), they used MS/MS fragmentation to support its structural assignment. The fragmentation pattern of the detected ion was compared to theoretical fragmentation, providing strong evidence for its identity. Similarly, the MS/MS spectrum of the ion identified as this compound was compared to that of an authentic standard to confirm its presence in the reaction mixture. hmdb.ca This ability to generate structurally informative fragmentation patterns makes MS/MS an indispensable technique for identifying known and putative intermediates in biosynthetic research.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, NOESY for stereochemical assignments)

Method Validation and Performance Metrics in Analytical Research (e.g., LOD/LOQ, reproducibility)

The rigorous validation of analytical methods is a cornerstone of scientific research, ensuring the reliability, accuracy, and consistency of data. In the context of this compound research, the quantification of this alkaloid in various matrices, particularly from its natural source, the pomegranate tree (Punica granatum), necessitates thoroughly validated analytical procedures. Method validation establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. Key performance metrics include the Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, precision (repeatability and reproducibility), and specificity.

While specific, comprehensive validation reports for analytical methods dedicated solely to this compound are not extensively available in publicly accessible literature, the principles of method validation are universally applicable. Furthermore, validation data from studies on similar alkaloids or other compounds isolated from Punica granatum provide a strong framework for understanding the expected performance of analytical methods for this compound.

Defining the Metrics

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is crucial for quantitative studies and is often established at a signal-to-noise ratio of 10:1. For many analytical methods, the LOQ can be in the range of 0.1 to 50 mg/kg in the botanical product nih.gov.

Linearity: The ability of a method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of dilutions of a standard solution and is expressed by the correlation coefficient (R²) of the calibration curve.

Accuracy: The closeness of the mean of a set of measurements to the actual or true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Reproducibility (Inter-assay precision): The precision obtained between different laboratories, which is a measure of the method's robustness.

Analytical Techniques and Illustrative Performance Data

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques employed for the analysis of alkaloids like this compound. While a specific validated method for this compound with comprehensive data is scarce, a look at analogous compounds and general analytical capabilities provides insight.

For instance, a study on the quantification of five alkaloids in Piper longum L. by Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) reported detailed validation data that can serve as a benchmark for what would be expected for a this compound method nih.gov. The method demonstrated excellent linearity (R² > 0.995), repeatability (RSD < 2.58%), and recovery (90.0–103.5%) nih.gov. The LOD and LOQ were in the low ng/mL range, highlighting the sensitivity of modern analytical instrumentation nih.gov.

The table below illustrates typical performance metrics for the quantification of alkaloids using a modern chromatographic method, based on data from similar compounds.

Performance MetricTypical Value/RangeAnalytical TechniqueReference/Context
Linearity (R²) > 0.995UFLC-MS/MSBased on alkaloid analysis in Piper longum nih.gov
Limit of Detection (LOD) 0.02 - 0.03 ng/mLUFLC-MS/MSBased on alkaloid analysis in Piper longum nih.gov
Limit of Quantitation (LOQ) 0.05 - 0.10 ng/mLUFLC-MS/MSBased on alkaloid analysis in Piper longum nih.gov
Repeatability (RSD) < 2.58%UFLC-MS/MSBased on alkaloid analysis in Piper longum nih.gov
Recovery 90.0 - 103.5%UFLC-MS/MSBased on alkaloid analysis in Piper longum nih.gov
Inter-day Precision (RSD) < 9.55%UFLC-MS/MSBased on alkaloid analysis in Piper longum nih.gov

This table presents illustrative data based on the analysis of similar compounds to demonstrate typical performance characteristics of a validated analytical method for alkaloids.

A study on the extraction of alkaloids from the root bark of Punica granatum utilized HPLC for analysis and reported a retention time of 2.95 minutes for a this compound standard, confirming the suitability of this technique for its separation scielo.org.bo. However, detailed validation parameters like LOD and LOQ were not provided in this particular study scielo.org.bo.

The Human Metabolome Database notes that while this compound and its isomer, Isothis compound, have been detected in pomegranates, they have not been quantified researchgate.netpsu.ac.th. This underscores the challenges and the existing gap in the availability of fully validated quantitative methods for this compound in the public domain.

Reproducibility in Analytical Research

Reproducibility is a critical aspect of method validation, especially when a method is intended for use in different laboratories. An interlaboratory study is the most robust way to assess reproducibility. For example, a validated method for the quantification of nonextractable ellagitannins in pomegranate, another class of compounds from the same plant, demonstrated high reproducibility across six different laboratories, with relative standard deviations below 15% nih.gov. This level of reproducibility gives confidence in the reliability and transferability of the analytical method.

The following table provides an example of how reproducibility data might be presented, based on a hypothetical inter-laboratory study for this compound analysis.

LaboratoryMean Concentration (µg/mL)Standard DeviationRelative Standard Deviation (%)
Lab 1 10.20.54.9
Lab 2 9.80.66.1
Lab 3 10.50.43.8
Lab 4 9.90.77.1
Overall Mean 10.1
Overall RSD 5.5

This is a hypothetical data table to illustrate the concept of reproducibility in an inter-laboratory study for this compound analysis.

In Vitro Mechanistic Investigations at the Molecular and Cellular Level

Modulation of Cholinergic Pathways (e.g., Acetylcholinesterase Inhibition)

Pelletierine (B1199966) is recognized for its interaction with the cholinergic system, primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov This inhibitory action leads to an increase in the concentration and duration of acetylcholine at the synaptic cleft, enhancing cholinergic neurotransmission. nih.gov The ability of this compound and its derivatives to inhibit AChE has positioned them as subjects of interest in the development of therapeutics for neurodegenerative conditions like Alzheimer's disease, where cholinergic deficits are a key feature. scielo.org.mxscielo.org.cofrontiersin.org

The mechanism of inhibition often involves the binding of the inhibitor to the active site of the AChE enzyme. wikipedia.org The active center of AChE has an anionic site and an esteratic site; inhibitors can interact with these sites to prevent the hydrolysis of acetylcholine. nih.gov Some studies on related compounds indicate that hydrophobic interactions between the inhibitor and the active site play a crucial role. scielo.org.mx Furthermore, this compound serves as a biosynthetic precursor to more complex Lycopodium alkaloids, such as Huperzine A, which are known to be potent and specific AChE inhibitors. frontiersin.org This suggests an evolutionary optimization of this molecular scaffold for cholinergic modulation.

Neuroprotective Effects in Cellular Models

In vitro studies and in silico models have suggested that this compound possesses neuroprotective properties. worldscientific.com An in silico investigation identified this compound as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological diseases. worldscientific.com By selectively inhibiting nNOS, this compound may help mitigate the neuronal damage caused by excessive nitric oxide production under pathological conditions. worldscientific.com

While direct cellular studies on this compound are emerging, research on its natural source, Punica granatum, and related piperidine (B6355638) alkaloids provides insight. Extracts from plants containing these alkaloids have shown potential in protecting neuronal cells from oxidative stress and apoptosis (programmed cell death) in various experimental models. genominfo.org For instance, related compounds have been shown to protect neuronal cell lines against toxins by activating autophagy and inhibiting apoptotic pathways. The neuroprotective potential of this compound is also inferred from its role as a building block for Lycopodium alkaloids, which are well-regarded for their neuroprotective activities. frontiersin.org

Anthelmintic Activity Mechanisms (In vitro)

The most historically recognized biological activity of this compound is its potent anthelmintic (anti-parasitic worm) effect, particularly against tapeworms. philadelphia.edu.joniscpr.res.in The primary in vitro mechanism of action is the induction of paralysis in the helminth. philadelphia.edu.jonih.gov this compound functions as a neurotoxin to these parasites by targeting their neuromuscular systems. eprajournals.com

Specifically, it acts as a competitive antagonist at the acetylcholine receptors of the parasite. nih.gov This binding blocks the normal action of acetylcholine, disrupting neuromuscular signaling and leading to a spastic paralysis of the worm's musculature. philadelphia.edu.jonih.gov This paralysis causes the helminth to relax its grip on the host's intestinal wall, allowing it to be dislodged and expelled from the body. philadelphia.edu.jo In vitro studies using extracts from Punica granatum, which contain this compound, have confirmed their efficacy by inhibiting the egg-hatching and motility of gastrointestinal nematodes like Haemonchus contortus. niscpr.res.innih.gov

Table 1: In Vitro Anthelmintic Activity of Punica granatum Extracts (Containing this compound)
Parasite SpeciesExtract TypeObserved EffectConcentrationCitation
Gastrointestinal Nematodes (Sheep)Aqueous Macerate Fractions>82% Egg Hatch Inhibition0.005 - 1.0 mg/mL nih.gov
Haemonchus contortusMethanol (B129727) ExtractMortalityNot specified niscpr.res.in
Ascaris suumCrude ExtractEfficacy demonstratedNot specified researchgate.net
Ascaridia galliPiperazine Citrate (Reference)Mortality2 mg/mL ijbcp.com

Antimicrobial and Antifungal Activity Mechanisms (In vitro)

This compound is found in Punica granatum (pomegranate), and extracts from this plant have demonstrated significant in vitro antimicrobial and antifungal activity. researchgate.netscielo.br The bioactivity is often attributed to a combination of compounds, including alkaloids like this compound and various polyphenols and tannins. researchgate.netnih.gov

The proposed mechanisms for this antimicrobial action are multifaceted. These compounds can disrupt microbial cell integrity by complexing with proteins in the cell wall and membrane. nih.gov For lipophilic compounds, direct disruption of the cell membrane is a possible mechanism. nih.gov In vitro studies on Punica granatum peel extracts have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella Typhimurium. researchgate.netscielo.brnih.gov

Against fungi, particularly Candida species, the extracts can inhibit growth and induce morphological changes such as cell wall thickening and membrane rupture. The activity of related piperidine alkaloids like piperine (B192125) has been shown to be potent against Candida albicans. mdpi.com The mechanism of antifungal action for plant-derived compounds often involves targeting the synthesis or function of ergosterol, a crucial component of the fungal cell membrane.

Table 2: Minimum Inhibitory Concentration (MIC) of Punica granatum Peel Extracts
MicroorganismExtract TypeMIC ValueCitation
Escherichia coliAcetone Extract6.25 mg/mL attahadi.ly
Staphylococcus aureusEthanol Extract0.3 mg/mL mdpi.com
Pseudomonas aeruginosaEthanol Extract6.25 mg/mL attahadi.ly
Klebsiella pneumoniaeAcetone/Ethanol Extract12.5 mg/mL attahadi.ly
Salmonella spp.Ethanol Extract62.5 - 1000 µg/mL nih.gov
Bacillus cereusAqueous Extract0.4 mg/mL mdpi.com

Interaction Studies with Biological Targets and Macromolecules

At the molecular level, this compound's bioactivity stems from its interaction with various biological macromolecules, primarily proteins and enzymes. elifesciences.org As discussed, a key interaction is with the enzyme acetylcholinesterase, where it binds to the active site, inhibiting its catalytic function. nih.gov In helminths, it interacts with ligand-gated ion channels, specifically acetylcholine receptors, acting as an antagonist. nih.gov

The interaction of small molecules like this compound with macromolecules is governed by physicochemical principles, including hydrophobic and electrostatic interactions. elifesciences.org These non-covalent forces allow the molecule to fit into binding pockets on proteins, altering their structure and function. ub.edu

Furthermore, this compound is an important intermediate in the biosynthesis of complex alkaloids. researchgate.net In this context, it interacts specifically with a cascade of enzymes. For example, its formation from the decarboxylation of 4-(2-piperidyl)acetoacetic acid suggests interaction with decarboxylase enzymes. Its role as a substrate for building larger, more complex scaffolds like the Lycopodium alkaloids means it must interact with specialized enzymes such as ketide synthases that catalyze key carbon-carbon bond formations. researchgate.net These interactions highlight this compound's role not just as a bioactive end-product but also as a crucial building block in plant specialized metabolism.

Future Directions in Pelletierine Academic Research

Further Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

While significant strides have been made in understanding the biosynthesis of pelletierine (B1199966), several enzymes and intermediate steps in its metabolic pathway remain uncharacterized. wu.ac.th Future research will likely focus on identifying and characterizing the complete enzymatic cascade responsible for converting primary metabolites into the this compound scaffold. The biosynthesis of this compound is believed to involve the condensation of Δ1-piperideine and a polyketide-derived unit, suggesting the involvement of polyketide synthase (PKS) enzymes. acs.orgnih.govnih.gov Recent studies have identified PKS homologs that, in conjunction with lysine (B10760008) decarboxylase and a copper amine oxidase, can produce 4-(2-piperidyl)acetoacetic acid (4PAA) and this compound. nih.govrsc.org However, the precise mechanisms and the full suite of enzymes, including potential tailoring enzymes that modify the core structure, are still under investigation. nih.govpnas.org

A key area of future inquiry will be the elucidation of the enzymes responsible for the formation of the piperidine (B6355638) ring from lysine. This process is known to involve lysine decarboxylase (LDC) and copper amine oxidase (CAO) to produce Δ1-piperideine. nih.govresearchgate.net Further research is needed to uncover the specific isoforms and regulatory mechanisms of these enzymes in this compound-producing plants like Punica granatum. Additionally, the steps leading to the formation of derivatives like pseudothis compound and N-methylthis compound are not fully understood and represent a promising avenue for discovery. mdpi.com The identification of these currently unknown biosynthetic genes and enzymes will be crucial for a complete understanding of this compound metabolism. rsc.org

Development of More Efficient and Stereoselective Synthetic Routes

The development of efficient and stereoselective synthetic routes to this compound and its analogs remains a significant goal for organic chemists. nih.govacs.org Existing methods, while successful, often involve multiple steps or require challenging reaction conditions. acs.org Future research will aim to develop more concise and practical syntheses. One promising approach is the use of organocatalysis, which has been shown to facilitate the asymmetric synthesis of this compound precursors with high enantioselectivity. nih.govmdpi.comnih.gov For instance, organocatalyzed intramolecular aza-Michael additions have been successfully employed to construct the chiral piperidine ring system. nih.govnih.govcapes.gov.br

Another area of focus is the development of biomimetic syntheses that mimic the proposed biosynthetic pathway. acs.org This could involve the use of enzyme-inspired catalysts or cascade reactions that assemble the this compound skeleton in a single pot. The use of N-tert-butanesulfinyl imines has also shown promise in the asymmetric synthesis of (-)-pelletierine. beilstein-journals.orgrsc.org Further refinement of these and other novel synthetic strategies, such as those employing Wacker oxidation, will be instrumental in providing scalable and cost-effective access to this compound and its derivatives for further biological evaluation. researchgate.net

Discovery of Novel this compound-Derived Scaffolds for Bioactive Molecules

This compound's piperidine structure serves as a valuable starting point for the synthesis of more complex and biologically active molecules. smolecule.comsmolecule.com Future research will likely explore the derivatization of the this compound scaffold to create libraries of novel compounds with potential therapeutic applications. The granatane ring system, found in the related alkaloid pseudothis compound, has already served as a template for the development of potent antiemetic agents. mdpi.com

By modifying the side chain, the piperidine ring, or the nitrogen atom, a diverse range of analogs can be generated. These new molecules can then be screened for a variety of biological activities. Given that this compound itself is a precursor to more complex alkaloids like those found in Lycopodium species, there is significant potential for discovering new bioactive compounds by exploring synthetic pathways that diverge from the natural biosynthetic route. smolecule.com This approach, often referred to as "biology-oriented synthesis" or the creation of "pseudo-natural products," could lead to the identification of novel molecular scaffolds with unique pharmacological profiles. nih.gov

Advanced Computational and In Silico Studies for Mechanistic Predictions

Computational and in silico methods are becoming increasingly powerful tools in chemical research and are expected to play a significant role in the future study of this compound. naturalproducts.net Molecular docking and dynamics simulations can be used to predict the binding of this compound and its derivatives to various biological targets, helping to elucidate their mechanisms of action. nih.govajchem-a.comajchem-a.com For instance, in silico studies have already been used to investigate the binding of this compound to targets like catechol-O-methyltransferase and the NS5 protein of the Dengue virus. nih.govajchem-a.comajchem-a.com

Furthermore, computational studies can aid in the design of new this compound-based molecules with improved binding affinity and selectivity for specific targets. nih.gov Quantum mechanical calculations can be employed to understand the electronic properties of this compound and to predict the outcomes of proposed chemical reactions, thereby guiding synthetic efforts. mdpi.com Pharmacophore modeling can also be utilized to identify the key structural features of this compound responsible for its biological activity, which can inform the design of novel bioactive compounds. nih.gov

Integrated Omics Approaches for Understanding this compound Metabolism in Plants

The integration of various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unraveling the complexities of this compound metabolism in plants. frontiersin.orgnih.govrsc.orgosti.gov By combining these large-scale datasets, researchers can gain a comprehensive, systems-level understanding of how this compound is produced, transported, and stored. nih.govresearchgate.net

Transcriptome and metabolome analyses have already been successfully used to identify genes and metabolites involved in the biosynthesis of huperzine A, a downstream product of this compound. nih.govfrontiersin.org Similar approaches can be applied to this compound-producing plants to identify co-expressed genes that are likely involved in its biosynthesis. nih.govpnas.org For example, a combined analysis of transcriptomics and metabolomics in Huperzia serrata revealed several metabolites and gene families involved in the huperzine A pathway, although this compound itself was not detected, possibly due to its low concentration or rapid turnover. frontiersin.org Widely targeted metabolome analysis in Dendrobium officinale showed a decrease in this compound levels in response to certain treatments. mdpi.com These integrated omics approaches will be invaluable for identifying the remaining uncharacterized genes in the this compound biosynthetic pathway and for understanding how its production is regulated in response to developmental and environmental cues. frontiersin.orgnih.govrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.